

physicochemical characteristics of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

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An In-Depth Technical Guide to the Physicochemical Characterization of **3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid**

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of **3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid**, a molecule of interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document shifts focus from a simple data repository to a practical guide for its empirical determination. As such, it is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to thoroughly characterize this molecule. The guide emphasizes the causality behind methodological choices, ensuring that the described protocols are not merely instructional but also serve as self-validating systems for generating reliable and reproducible data.

Introduction and Molecular Profile

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid belongs to a class of compounds containing the pyrimidine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. The propanoic acid moiety introduces a carboxylic acid group, suggesting potential for pH-dependent solubility and interactions with biological targets. A thorough understanding of its physicochemical properties is a critical first step in any drug

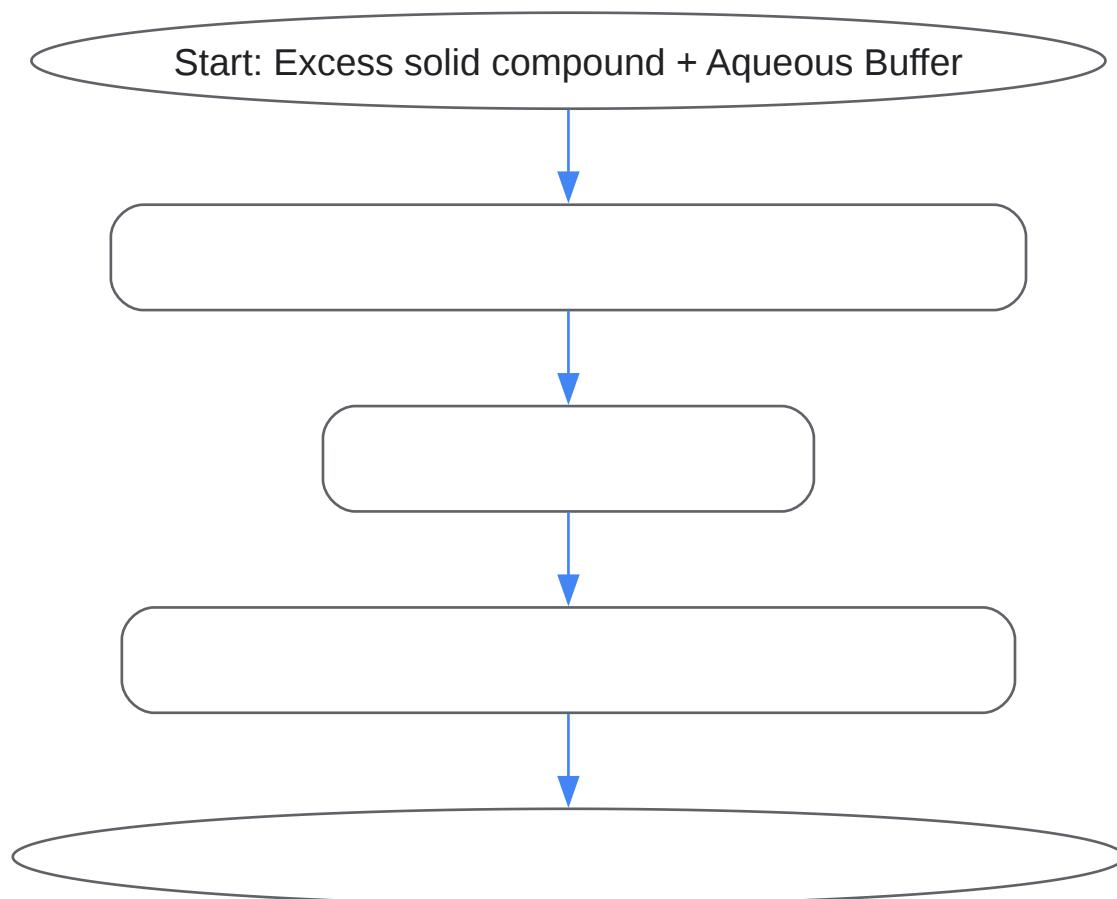
discovery and development cascade, influencing everything from initial screening and formulation to absorption, distribution, metabolism, and excretion (ADME) profiling.

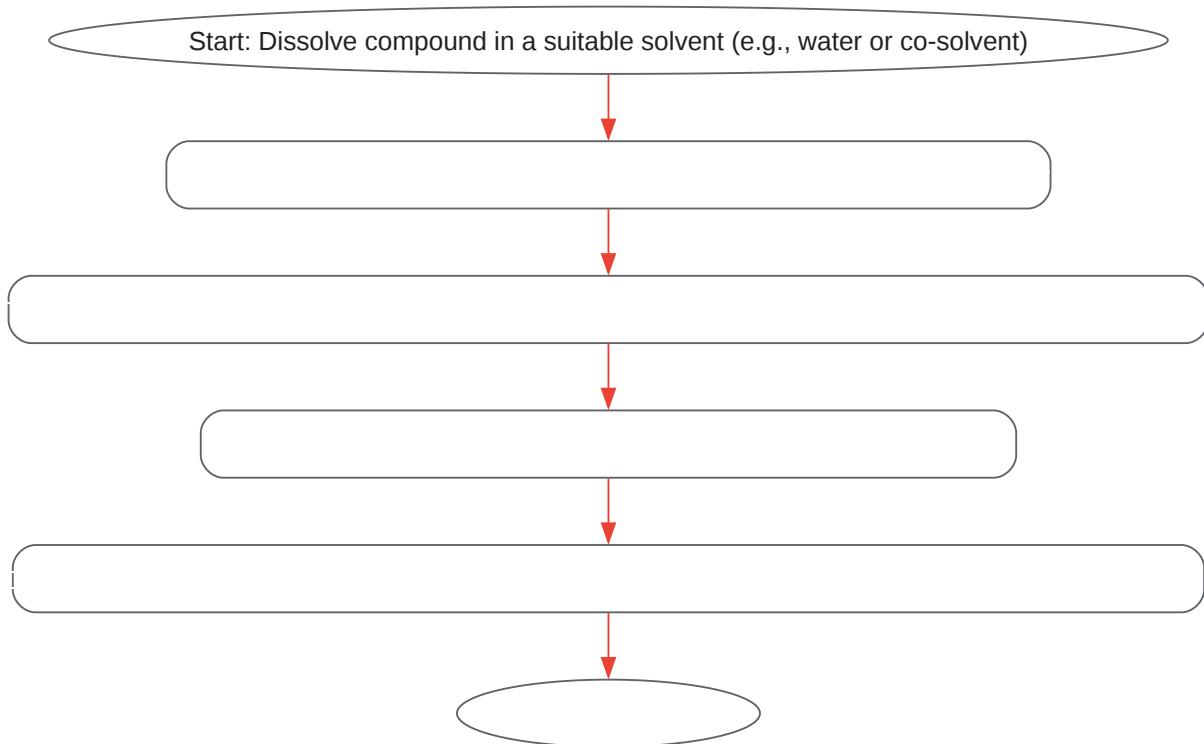
While specific biological applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. This guide provides the necessary framework to generate the core physicochemical data package required for its further evaluation.

Table 1: Molecular and Structural Identifiers

Identifier	Value	Source
IUPAC Name	3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid	-
CAS Number	386715-41-9	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄	[1]
Molecular Weight	212.2 g/mol	[1]

A Safety Data Sheet (SDS) for **3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid** indicates that specific experimental data on its physicochemical properties are largely unavailable.[\[1\]](#) Therefore, the following sections are dedicated to the principles and methodologies for determining these crucial parameters.





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- 3. 3-(4,6-DIMETHOXYPYRIMIDIN-2-YL)PROPANOIC ACID (CAS No. 386715-41-9)
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